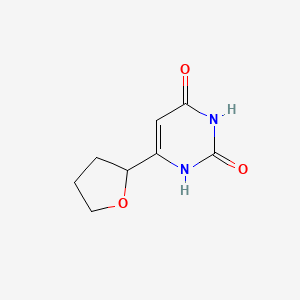
6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
The compound “6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a tetrahydrofuran-2-yl group attached to it .
Synthesis Analysis
The synthesis of such compounds has been discussed in the literature . Two variants are discussed for the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization under the influence of sodium methoxide to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring with a tetrahydrofuran-2-yl group attached to it . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
In terms of chemical reactions, it has been shown that some of the derivatives containing a (tetrahydrofuran-2-yl)methyl substituent at the nitrogen atom of the pyrrole ring on treatment with thionyl chloride underwent recyclization with the formation of pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazine derivatives .Applications De Recherche Scientifique
Green Synthesis Methods
Ahadi et al. (2014) explored a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation–Michael addition–cyclization process. This synthesis avoids the need for chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).
Theoretical Analysis and Comparison
Prasad et al. (2010) conducted a theoretical analysis of tegafur, a derivative of "6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione," comparing its molecular electrostatic potential surfaces, polarizability, and hyperpolarizability with those of 5-fluoro-uracil to interpret the selectivity of tegafur as a prodrug over 5-FU (Prasad et al., 2010).
Antimicrobial Activity
Vlasov et al. (2022) synthesized and evaluated the antimicrobial activity of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones against various bacteria, showing moderate activity and suggesting potential for antibacterial applications (Vlasov et al., 2022).
Facile Synthesis Approaches
Hamama et al. (2012) reported on the facile construction of substituted pyrimido[4,5-d]pyrimidones, demonstrating various synthetic approaches to achieve different substitutions on the pyrimidine ring, contributing to the diversity of pyrimidine derivatives (Hamama et al., 2012).
Oxidative Activity and Protective Effects
Meshcheryakova et al. (2022) studied the effects of new pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in whole blood and bone marrow, suggesting that these compounds may increase the body's adaptive capabilities and have protective effects under extreme conditions (Meshcheryakova et al., 2022).
Propriétés
IUPAC Name |
6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h4,6H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITIJEGQKPQFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




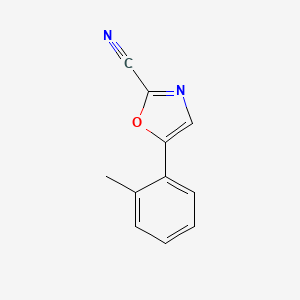
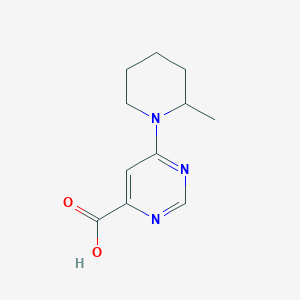
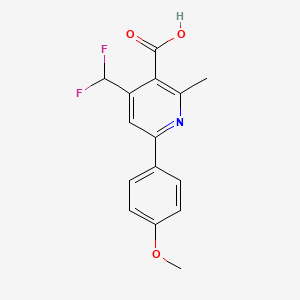
![2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480186.png)

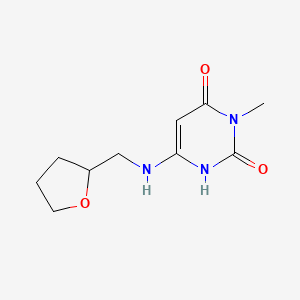
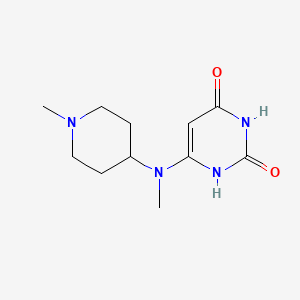
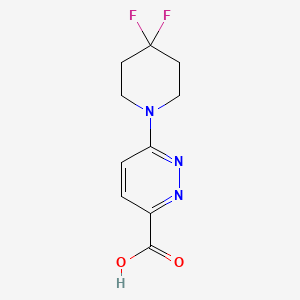
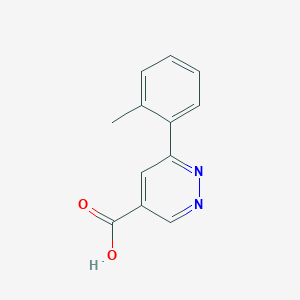
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)
![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)

